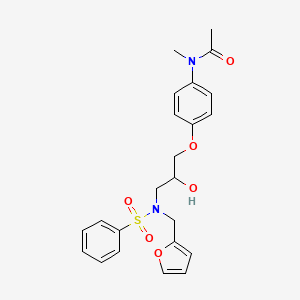

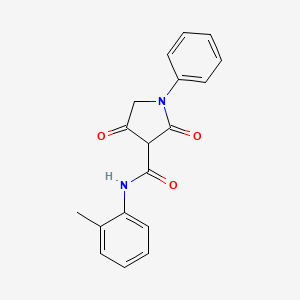

![molecular formula C25H25N3O4S B2848569 N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-06-4](/img/structure/B2848569.png)

N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis Research on compounds with similar structural features, such as those involving pyrimidinyl sulfanyl acetamides, focuses on understanding their crystal structures. Studies have elucidated that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. The orientation and inclination of the pyrimidine ring relative to the benzene ring play a crucial role in stabilizing these conformations through intramolecular hydrogen bonding. Such analyses provide foundational knowledge for designing compounds with desired physical and chemical properties (Subasri et al., 2016).

Synthetic Routes and Biological Activities The synthesis and evaluation of compounds incorporating the diaminopyrimidinyl sulfanyl motif, aimed at inhibiting key biological targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), underscore their potential in therapeutic applications. For instance, the synthesis of classical and nonclassical antifolates targeting these enzymes suggests a pathway for developing potent inhibitors against cancer and microbial infections. The design considerations often involve modifications to enhance potency and selectivity towards the intended biological targets (Gangjee et al., 2008).

Chemical Transformations and Mechanistic Insights Research into chemical transformations involving related compounds explores the mechanisms underpinning their reactions, such as cyclization and ring-opening processes. These studies not only extend our understanding of chemical reactivity but also open avenues for synthesizing novel compounds with potential pharmacological activities. The exploration of multicomponent reactions, for example, offers a methodological approach to constructing complex molecules from simpler precursors, which is valuable in drug synthesis and material science (Geng et al., 2019).

Anticancer and Antimicrobial Potential The synthesis of novel compounds based on pyrimidine derivatives has been driven by their promising biological activities, particularly as anticancer and antimicrobial agents. By adjusting the molecular architecture, researchers aim to enhance the efficacy and selectivity of these compounds against specific cellular targets. The evaluation of their biological activities involves comprehensive in vitro and in vivo assays to determine their therapeutic potential and mechanisms of action (Horishny et al., 2021).

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-16-8-10-17(11-9-16)13-26-21(29)15-33-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBARLYBVIFNMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

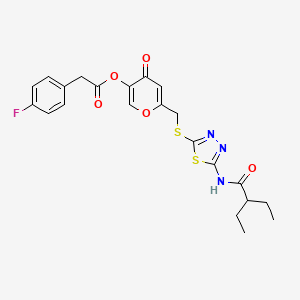

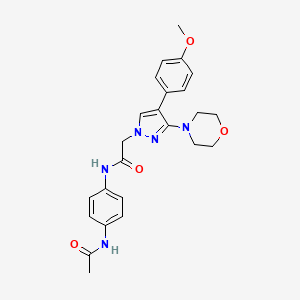

![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)

![3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2848490.png)

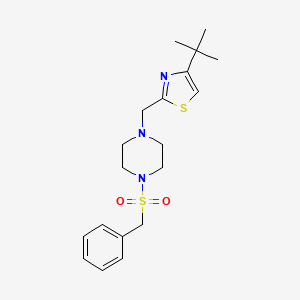

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848491.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2848493.png)

![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)

![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2848507.png)

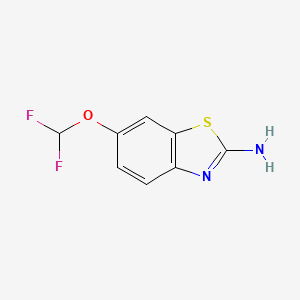

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)